2-Bromo-3-nonylthiophene

Description

BenchChem offers high-quality 2-Bromo-3-nonylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-nonylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

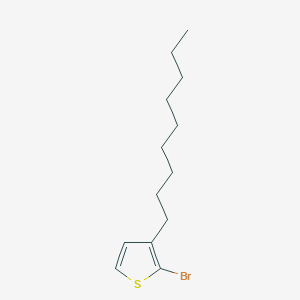

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-nonylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrS/c1-2-3-4-5-6-7-8-9-12-10-11-15-13(12)14/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVVYNBWIBWTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Halogenated Thiophenes

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-nonylthiophene from 3-nonylthiophene

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous functional materials and pharmaceuticals. The introduction of an alkyl chain at the 3-position, as in 3-nonylthiophene, enhances solubility in organic solvents, a critical property for solution-processable materials. Subsequent selective halogenation, specifically bromination at the 2-position, yields 2-bromo-3-nonylthiophene, a highly valuable monomer. This molecule is a key building block for the synthesis of regioregular poly(3-alkylthiophenes) (P3ATs), which are cornerstone materials in the field of organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The bromine atom provides a reactive site for cross-coupling reactions, such as Grignard metathesis (GRIM) polymerization, enabling the creation of well-defined, high-performance conjugated polymers.[1][2] This guide provides a comprehensive overview of the synthesis, from the underlying chemical principles to a detailed, field-proven experimental protocol.

Part 1: Mechanistic Insights into Selective Bromination

The synthesis of 2-bromo-3-nonylthiophene is achieved through the electrophilic aromatic substitution of 3-nonylthiophene. The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.

Regioselectivity of Thiophene Bromination

The reactivity of the thiophene ring is not uniform across all positions. The carbons at the C2 and C5 positions (alpha to the sulfur atom) are significantly more reactive towards electrophiles than the C3 and C4 positions (beta to the sulfur atom). This is due to the superior resonance stabilization of the carbocation intermediate (the sigma complex) formed during alpha-attack. The positive charge can be delocalized onto the sulfur atom, which is more effective at stabilizing the charge than delocalization onto other carbon atoms. Consequently, direct bromination of 3-alkylthiophenes preferentially occurs at the vacant, highly activated C2 position.

The Role of N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used, it is highly corrosive, volatile, and can lead to over-bromination (e.g., the formation of 2,5-dibromo-3-nonylthiophene).[3][4] N-Bromosuccinimide (NBS) is a widely preferred reagent for the monobromination of activated aromatic and heteroaromatic compounds.[4][5][6] NBS serves as a source of an electrophilic bromine species. The reaction is typically initiated by trace amounts of HBr, which reacts with NBS to generate a low, steady concentration of Br₂ in situ. This controlled generation of the brominating agent minimizes side reactions.[7] The reaction proceeds via the formation of a bromonium ion, which is then attacked by the electron-rich thiophene ring.[8]

The overall transformation is as follows:

The mechanism for the electrophilic substitution is detailed below.

Sources

- 1. Controlled synthesis of poly(3-hexylthiophene) in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ES2399601T3 - Procedure for bromination of alkylthiophenes - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Bromo-3-nonylthiophene: A Technical Guide

Introduction: The Significance of 2-Bromo-3-nonylthiophene in Advanced Materials

2-Bromo-3-nonylthiophene is a critical heterocyclic organic compound that serves as a fundamental building block in the fields of materials science and drug development. Its primary importance lies in its role as a monomer for the synthesis of π-conjugated polymers, most notably poly(3-nonylthiophene) (P3NT). These polymers are at the forefront of research into organic electronics, where they are utilized in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs)[1][2].

The performance of these advanced materials is intrinsically linked to the purity and precise chemical structure of the monomeric precursors. The regiochemistry of the polymer—the specific arrangement of the monomer units—is paramount for achieving high charge carrier mobility and optimal device efficiency[3][4]. Therefore, rigorous spectroscopic characterization of 2-Bromo-3-nonylthiophene is not merely a procedural step but a cornerstone of quality control, ensuring the synthesis of high-performance, reproducible materials. This guide provides an in-depth analysis of the core spectroscopic techniques used to verify the structure and purity of this vital compound.

Molecular Structure and Physicochemical Properties

The unambiguous identification of 2-Bromo-3-nonylthiophene begins with a clear understanding of its molecular architecture. The structure consists of a five-membered thiophene ring substituted with a bromine atom at the 2-position and a nine-carbon alkyl (nonyl) chain at the 3-position.

-

Molecular Formula: C₁₃H₂₁BrS

-

Molecular Weight: 289.27 g/mol

Caption: Figure 1. Chemical Structure of 2-Bromo-3-nonylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

Causality Behind Experimental Choices

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is an ideal solvent as it dissolves the nonpolar 2-Bromo-3-nonylthiophene and its residual solvent peak does not interfere with the key signals of the analyte. Tetramethylsilane (TMS) is used as the internal standard, providing a zero-point reference (0 ppm) for the chemical shift scale.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-3-nonylthiophene in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Ensure the CDCl₃ contains 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Record the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically employed.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each chemically distinct carbon atom. A longer acquisition time is generally required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments. The spectrum can be divided into two main regions: the aromatic region (downfield) and the aliphatic region (upfield). Based on data from structurally similar compounds like 2-bromo-3-hexylthiophene, the following assignments can be confidently predicted[5][6].

-

Thiophene Protons (δ 6.8 – 7.2 ppm): The two protons on the thiophene ring (at C4 and C5) will appear as two distinct signals. Due to the substitution pattern, they will appear as doublets, coupled to each other with a characteristic coupling constant (J) of approximately 5-6 Hz.

-

α-Methylene Protons (δ ~2.6 ppm): The two protons of the CH₂ group directly attached to the thiophene ring are deshielded by the aromatic system and will appear as a triplet, coupled to the adjacent β-methylene protons.

-

Alkyl Chain Protons (δ 1.2 – 1.6 ppm): The protons of the seven internal methylene groups of the nonyl chain will overlap, creating a broad multiplet in this region. The β-methylene protons will appear as a quintet or multiplet around δ 1.5-1.6 ppm[6].

-

Terminal Methyl Protons (δ ~0.9 ppm): The three protons of the terminal CH₃ group are the most shielded and will appear as a triplet, coupled to the adjacent methylene group.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. Quaternary carbons (those with no attached protons) typically exhibit signals of lower intensity[7].

-

Aromatic Carbons (δ 110 – 145 ppm): Four distinct signals are expected for the four carbon atoms of the thiophene ring. The carbon atom bonded to the bromine (C2) will be significantly downfield, while the carbon bonded to the nonyl group (C3) will also be in this region. The two CH carbons of the ring will appear at higher field within this range.

-

Alkyl Chain Carbons (δ 14 – 32 ppm): The nine carbons of the nonyl chain will produce a series of signals in the upfield region. The terminal methyl carbon is the most shielded and appears around 14 ppm, while the other methylene carbons will appear between approximately 22 and 32 ppm.

Summary of Predicted NMR Data

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Thiophene-H | ~7.15 | d | 1H | H-5 |

| Thiophene-H | ~6.90 | d | 1H | H-4 |

| α-CH₂ | ~2.60 | t | 2H | Methylene adjacent to ring |

| β-CH₂ | ~1.58 | quint | 2H | Second methylene in chain |

| -(CH₂)₆- | ~1.2-1.4 | m | 12H | Internal methylenes |

| -CH₃ | ~0.88 | t | 3H | Terminal methyl |

| ¹³C NMR | Predicted Chemical Shift (δ) ppm | Assignment | ||

| Aromatic | ~142 | C3 (C-Nonyl) | ||

| Aromatic | ~128 | C5 | ||

| Aromatic | ~125 | C4 | ||

| Aromatic | ~112 | C2 (C-Br) | ||

| Aliphatic | ~31.9 | -(CH₂)n- | ||

| Aliphatic | ~30.5 | α-CH₂ | ||

| Aliphatic | ~29.5-29.2 | -(CH₂)n- | ||

| Aliphatic | ~22.7 | -CH₂-CH₃ | ||

| Aliphatic | ~14.1 | -CH₃ |

Note: Predicted values are based on known chemical shifts of 2-bromo-3-alkylthiophenes and standard substituent effects. Experimental verification is required.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: As 2-Bromo-3-nonylthiophene is a liquid, place a single drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.

-

Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹. A background spectrum of the clean salt plates must be recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

IR Spectral Interpretation

The IR spectrum of 2-Bromo-3-nonylthiophene will display characteristic absorption bands corresponding to its structural features.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Aromatic (Thiophene Ring) |

| 2850–2960 | C-H Stretch | Aliphatic (Nonyl Chain) |

| ~1520, ~1440, ~1350 | C=C Stretch | Aromatic Ring Skeletal |

| ~1465 | C-H Bend | Aliphatic (CH₂ Scissoring) |

| 850–650 | C-S Stretch | Thiophene Ring |

| 600–500 | C-Br Stretch | Bromoalkane |

The presence of sharp peaks just below 3000 cm⁻¹ (aliphatic C-H) and a smaller peak just above 3000 cm⁻¹ (aromatic C-H) is a key diagnostic feature. The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule, including the C-S and C-Br stretches, confirming the overall structure[8].

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for this type of volatile compound.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of 2-Bromo-3-nonylthiophene in a volatile organic solvent like hexane or ethyl acetate.

-

Data Acquisition: Inject the sample into the GC, which separates the analyte from any impurities before it enters the mass spectrometer. The MS is typically operated in electron ionization (EI) mode at 70 eV.

Analysis of the Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight is 289.27 g/mol . A key feature will be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity at m/z = 288 and 290. This distinctive "doublet" is the isotopic signature of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance[9].

-

Major Fragments: The fragmentation pattern is a result of the molecule breaking apart in a predictable way upon ionization.

-

Loss of Bromine: A peak at m/z = 209 [M - Br]⁺.

-

Loss of Nonyl Radical: A peak at m/z = 161/163 [M - C₉H₁₉]⁺, which will also show the bromine isotopic pattern.

-

Nonyl Cation: A peak at m/z = 127 [C₉H₁₉]⁺.

-

Benzylic Cleavage: Cleavage of the bond between the α and β carbons of the alkyl chain is common, leading to a peak at m/z = 221/223.

-

Summary of Predicted Mass Spectrometry Data

| m/z Value | Interpretation | Notes |

| 288/290 | Molecular Ion [M]⁺ | 1:1 ratio confirms presence of one Br atom |

| 209 | [M - Br]⁺ | Loss of the bromine radical |

| 161/163 | [M - C₉H₁₉]⁺ | Loss of the nonyl radical |

| 127 | [C₉H₁₉]⁺ | Nonyl cation fragment |

UV-Visible (UV-Vis) Spectroscopy: Probing the π-System

UV-Vis spectroscopy measures the electronic transitions within a molecule. For 2-Bromo-3-nonylthiophene, it is used to characterize the π-π* transition of the conjugated thiophene ring.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent, such as tetrahydrofuran (THF) or chloroform.

-

Data Acquisition: Scan the absorbance of the sample from approximately 200 to 500 nm, using a cuvette containing only the pure solvent as a reference.

Spectral Interpretation

Substituted thiophenes typically exhibit a strong absorption band in the UV region corresponding to the π-π* electronic transition[10][11]. For 2-Bromo-3-nonylthiophene, a single, strong absorption maximum (λ_max) is expected between 230-250 nm. The exact position of λ_max is sensitive to substitution and solvent polarity, but its presence confirms the integrity of the conjugated thiophene core.

Integrated Analytical Workflow: A Self-Validating System

No single technique provides a complete picture. True scientific integrity is achieved by integrating the data from all spectroscopic methods into a cohesive and self-validating workflow. Each technique corroborates the findings of the others to build an undeniable structural proof.

Caption: Figure 2. Integrated Spectroscopic Workflow

This integrated approach ensures the highest level of confidence. Mass spectrometry confirms the elemental composition and molecular weight. IR spectroscopy verifies the presence of all key functional groups. NMR spectroscopy maps out the precise atomic connectivity. Finally, UV-Vis spectroscopy confirms the electronic integrity of the thiophene core. Together, they provide an authoritative and complete characterization of 2-Bromo-3-nonylthiophene, validating its suitability for high-performance material synthesis.

References

-

Al-Yasari, R. K. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 10(2), 940-945. Available at: [Link]

-

Sone, T., & Abe, Y. (1963). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 12(1), 117-127. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13851, 2-Bromothiophene. Retrieved from PubChem. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene, 2-bromo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Lee, D. H., et al. (2015). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. Polymers, 7(12), 2618-2633. Available at: [Link]

-

De Geyter, M., et al. (2012). Supporting Information for Macrocyclic Regioregular Poly(3-hexylthiophene): From Controlled Synthesis to Nanotubular Assemblies. Polymer Chemistry. Available at: [Link]

-

Ho, V., et al. (2014). Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers. eScholarship, University of California. Available at: [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Available at: [Link]

-

Al-Masri, M., et al. (2007). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 12(9), 2133-2143. Available at: [Link]

-

John, H., & Gunasekar, P. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 44-54. Available at: [Link]

Sources

- 1. 2-溴-3-己基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers [escholarship.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. Thiophene, 2-bromo- [webbook.nist.gov]

- 10. jchps.com [jchps.com]

- 11. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of 2-Bromo-3-nonylthiophene

Foreword: The Imperative of Purity in Advanced Material Synthesis

In the realm of organic electronics and pharmaceutical development, the monomer 2-Bromo-3-nonylthiophene serves as a critical building block for a new generation of conductive polymers and complex molecular architectures. Its utility is predicated on a deceptively simple principle: the predictable and controlled propagation of chemical reactions, most notably cross-coupling polymerizations. This predictability, however, is fundamentally tethered to the purity of the monomer. The presence of even trace impurities—be they isomeric variants, residual starting materials, or products of side-reactions—can drastically alter reaction kinetics, terminate polymer chain growth, and ultimately compromise the performance and safety of the final product.

This guide provides an in-depth, technically-grounded framework for the comprehensive purity analysis of 2-Bromo-3-nonylthiophene. We move beyond mere procedural lists to explore the causality behind methodological choices, ensuring that each analytical step contributes to a self-validating system of quality control. The protocols herein are designed for researchers, quality control scientists, and drug development professionals who require the utmost confidence in their starting materials.

Understanding the Impurity Profile: A Synthesis-Forward Approach

A robust purity analysis begins not at the analytical bench, but with a thorough understanding of the monomer's synthetic pathway. 2-Bromo-3-nonylthiophene is typically synthesized via the electrophilic bromination of 3-nonylthiophene.[1] This process, while effective, can generate a predictable constellation of impurities. A proactive analytical strategy must be designed to specifically detect and quantify these species.

Key Potential Impurities:

-

3-Nonylthiophene (Starting Material): Incomplete reaction can leave residual starting material.

-

2,5-Dibromo-3-nonylthiophene (Over-bromination Product): The second acidic proton on the thiophene ring can undergo further bromination.[1]

-

Isomeric Bromononylthiophenes: While the 3-alkyl group directs bromination to the 2-position, small amounts of other isomers may form.

-

Residual Solvents and Reagents: Solvents like tetrahydrofuran (THF) or N-bromosuccinimide (NBS) by-products may be present.[2]

The following analytical workflow is designed to resolve and quantify the target monomer from these potential contaminants.

Caption: Integrated workflow for the purity analysis of 2-Bromo-3-nonylthiophene.

Gas Chromatography (GC): The Workhorse of Purity Assessment

For a volatile and thermally stable molecule like 2-Bromo-3-nonylthiophene, Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) is the primary method for quantitative purity assessment. Its high resolving power allows for the separation of closely related isomers and byproducts. Coupling the GC to a Mass Spectrometer (GC-MS) provides definitive identification of each separated component.

Causality in Method Design

-

Column Selection: A non-polar capillary column (e.g., DB-5 or equivalent) is chosen because separation will be primarily driven by the boiling points of the analytes. The nonyl-substituted thiophenes will have distinct boiling points, allowing for effective separation.[3]

-

Temperature Program: A temperature ramp is essential. It begins at a low temperature to resolve any highly volatile impurities (like residual solvents) and gradually increases to elute the higher-boiling components, such as the dibrominated species, in a reasonable timeframe.[4]

-

Ionization Mode (MS): Electron Ionization (EI) at a standard 70 eV is used. This high-energy method induces reproducible fragmentation patterns, which act as a "fingerprint" for each compound, allowing for structural elucidation and library matching.[3]

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of 2-Bromo-3-nonylthiophene in a volatile solvent such as hexane or dichloromethane.

-

GC Conditions:

-

Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 80 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min).

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, scanning from m/z 40 to 500.

-

-

Data Analysis: Purity is calculated using the area percent method from the total ion chromatogram (TIC). The peak area of 2-Bromo-3-nonylthiophene is divided by the total area of all peaks.

Expected Data and Interpretation

The analysis will yield a chromatogram with distinct peaks for the main component and any impurities. The mass spectrum provides structural confirmation.

| Compound | Expected Retention Time (Relative) | Key Mass Fragments (m/z) |

| 3-Nonylthiophene | Earlier than main peak | M⁺ at 210, fragments from alkyl chain loss |

| 2-Bromo-3-nonylthiophene | Main Peak | M⁺ at 288/290 (1:1 ratio, Br isotopes) , [M-C₉H₁₉]⁺ |

| 2,5-Dibromo-3-nonylthiophene | Later than main peak | M⁺ at 366/368/370 (1:2:1 ratio, 2 Br isotopes) |

Note: Absolute retention times will vary by instrument. The data for mass fragments are predicted based on the structure and known fragmentation patterns of similar brominated thiophenes.[3] The molecular ion peak for 2-bromo-3-hexylthiophene, a similar compound, would be at m/z 246/248.[5] The additional three carbons in the nonyl chain add 42 mass units, leading to the predicted m/z of 288/290.

High-Performance Liquid Chromatography (HPLC): An Orthogonal Approach

Reverse-Phase HPLC (RP-HPLC) provides an essential, orthogonal method for purity validation. It separates compounds based on polarity, which is a different mechanism than the boiling-point-based separation in GC. This ensures that any impurities that might co-elute with the main peak in GC are likely to be resolved in HPLC.

Causality in Method Design

-

Stationary Phase: A C18 column is the standard choice for reverse-phase chromatography, effectively retaining the non-polar alkylthiophene derivatives.

-

Mobile Phase: A gradient of water and a polar organic solvent (like acetonitrile or methanol) is used. The analysis starts with a higher water content to retain all components and gradually increases the organic solvent concentration to elute them in order of increasing hydrophobicity.[6] 3-Nonylthiophene, being less polar than its brominated counterparts, will elute later.

-

Detector: A UV-Vis detector is used, as the thiophene ring system has a strong chromophore. Monitoring at a wavelength around the absorbance maximum (typically ~230-260 nm) provides high sensitivity.

Experimental Protocol: RP-HPLC Analysis

-

Instrumentation: Standard HPLC system with a UV-Vis detector, C18 column (e.g., 4.6 x 150 mm, 5 µm), autosampler, and column oven.

-

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Sample Preparation: Dissolve ~1 mg/mL of the sample in acetonitrile. Filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 240 nm.

-

Gradient: Start at 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes.

-

-

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Verification

While chromatography separates and quantifies, NMR spectroscopy provides an unambiguous confirmation of the molecular structure and can detect impurities that are structurally distinct, even if they co-elute in chromatographic methods. Both ¹H and ¹³C NMR are indispensable.

Causality in Method Design

-

¹H NMR: This technique provides information on the number and environment of protons. It can quickly verify the substitution pattern on the thiophene ring and the structure of the nonyl chain. The integration of proton signals can also be used for quantitative analysis (qNMR) against a certified internal standard.[6]

-

¹³C NMR: This provides a signal for each unique carbon atom, confirming the overall carbon skeleton and the presence of key functional groups. The chemical shift of the carbon atom bonded to bromine is particularly diagnostic.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).[3]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Spectroscopic Data

The chemical shifts for 2-Bromo-3-nonylthiophene can be reliably predicted based on data from its close analog, 2-Bromo-3-hexylthiophene.[3] The primary difference will be in the integration and multiplicity of the alkyl chain signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.15 | d | 1H | Thiophene-H (position 5) |

| ~6.85 | d | 1H | Thiophene-H (position 4) |

| ~2.60 | t | 2H | α-CH₂ |

| ~1.60 | quint | 2H | β-CH₂ |

| ~1.2-1.4 | m | 12H | -(CH₂)₆- |

| ~0.88 | t | 3H | -CH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~138 | C-Br |

| ~128 | C-H (thiophene) |

| ~125 | C-H (thiophene) |

| ~110 | C-Alkyl |

| ~32-22 | Nonyl chain carbons |

| ~14.1 | -CH₃ |

Note: These are predicted values based on known substituent effects on the thiophene ring and data from similar molecules. Experimental verification is required.

Caption: A logical decision tree for validating the purity of 2-Bromo-3-nonylthiophene.

Conclusion: A Triad of Trustworthiness

The purity analysis of 2-Bromo-3-nonylthiophene cannot be entrusted to a single technique. True confidence is achieved through a triad of orthogonal methods: GC-MS for primary separation and identification, RP-HPLC for confirmation via a different chemical principle, and NMR spectroscopy for absolute structural verification. By understanding the synthetic origin of potential impurities and designing a multi-faceted analytical strategy, researchers and developers can ensure the integrity of their materials, the reproducibility of their science, and the quality of their final products. This rigorous, causality-driven approach is the bedrock of scientific integrity and successful innovation.

References

- BenchChem. (2025).

- BenchChem. (2025).

- The Royal Society of Chemistry. (n.d.). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics.

- ResearchGate. (n.d.). SUPPORTING INFORMATION - Macrocyclic Regioregular Poly(3-hexylthiophene): From Controlled Synthesis to Nanotubular Assemblies.

- Chromatography Forum. (2012). How to design a purity test using HPLC.

- ResearchGate. (2016). How to determine % purity of an isolated unknown compound without using standard?

- Open Research Newcastle. (2025). Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques.

- BenchChem. (2025).

- PubChem. (n.d.). 2-Bromo-3-hexylthiophene.

- Sigma-Aldrich. (n.d.). 2-Bromo-3-hexylthiophene 97%.

Sources

- 1. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-3-hexylthiophene | C10H15BrS | CID 10960141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]

- 8. researchgate.net [researchgate.net]

Electrochemical properties of 2-Bromo-3-nonylthiophene

An In-depth Technical Guide to the Electrochemical Properties of 2-Bromo-3-nonylthiophene

Introduction

In the landscape of organic electronics and functional materials, poly(3-alkylthiophenes) (P3ATs) represent a cornerstone class of conducting polymers. Their utility in devices such as organic field-effect transistors (OFETs), photovoltaics, and sensors is well-established, stemming from their tunable electronic properties, solution processability, and environmental stability.[1] The strategic functionalization of the thiophene monomer is a key methodology for refining these properties. This guide focuses on a specific, yet pivotal, building block: 2-Bromo-3-nonylthiophene .

This molecule is uniquely engineered with three distinct functional components: the π-conjugated thiophene ring, a long nonyl side-chain for solubility and morphological control, and a strategically placed bromine atom at the 2-position. The bromine atom serves a dual purpose: it modulates the electronic properties of the monomer and provides a reactive site for regioselective polymerization, most notably through Grignard Metathesis (GRIM) polymerization to produce highly regioregular poly(3-nonylthiophene).[2][3]

This document provides an in-depth analysis of the core electrochemical properties of 2-Bromo-3-nonylthiophene, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind its expected electrochemical behavior, provide detailed experimental protocols for its characterization, and discuss its role in the synthesis of advanced functional polymers.

Molecular Architecture: Structure-Property Relationships

The electrochemical behavior of 2-Bromo-3-nonylthiophene is a direct consequence of its molecular structure. Understanding the contribution of each component is critical for predicting its reactivity and performance in materials synthesis.

-

Thiophene Core: The sulfur-containing five-membered aromatic ring is the heart of the molecule's electronic activity. It is an electron-rich heterocycle capable of undergoing reversible oxidation, a fundamental process for charge transport in the corresponding polymer.

-

Nonyl Side-Chain (-C₉H₁₉): The long alkyl chain primarily imparts solubility in common organic solvents, a crucial feature for solution-based processing and thin-film fabrication.[4] While it does not directly participate in the electronic conjugation, the length and packing of these side chains significantly influence the solid-state morphology of the resulting polymer, which in turn governs charge transport and redox kinetics.[5]

-

Bromo Substituent (-Br): The bromine atom at the 2-position has a profound impact.

-

Electronic Effect: As an electron-withdrawing group, the bromine atom lowers the electron density of the thiophene ring. This makes the monomer more difficult to oxidize compared to its non-brominated counterpart, resulting in a higher oxidation potential.[6] This effect directly influences the Highest Occupied Molecular Orbital (HOMO) energy level.

-

Synthetic Handle: The C-Br bond is a versatile reactive site for cross-coupling reactions. It is essential for controlled polymerization methods like GRIM, which enable the synthesis of regioregular polymers with superior electronic properties.[2][7]

-

Core Electrochemical Parameters

Direct experimental data for the monomeric 2-Bromo-3-nonylthiophene is sparse in publicly available literature. However, by leveraging extensive data from analogous compounds—such as 2-bromo-3-hexylthiophene, poly(3-octylthiophene), and other brominated heterocycles—we can project its key electrochemical parameters with high confidence.[6]

The primary technique for probing these properties is Cyclic Voltammetry (CV) . A typical CV experiment would reveal the onset oxidation potential (Eₒₓ), from which the HOMO energy level can be estimated. The Lowest Unoccupied Molecular Orbital (LUMO) is often estimated by combining the HOMO level with the optical band gap (E₉) determined from UV-Vis spectroscopy.

Data Presentation: Projected Electrochemical Properties

| Parameter | Projected Value | Method of Estimation | Causality & Significance |

| Oxidation Potential (Eₒₓ) | ~1.3 - 1.5 V (vs. Ag/AgCl) | Cyclic Voltammetry | The electron-withdrawing bromine atom increases the potential required to remove an electron from the thiophene ring. |

| HOMO Energy Level | -5.6 to -5.8 eV | E(HOMO) = -[Eₒₓ(onset) + 4.4] eV | This deep HOMO level suggests good environmental stability against oxidation. It is a critical parameter for aligning with other materials in a device heterojunction. |

| Optical Band Gap (E₉) | ~2.9 - 3.1 eV | UV-Vis Spectroscopy | Typical for a non-polymerized functionalized thiophene. This value decreases significantly upon polymerization. |

| LUMO Energy Level | -2.5 to -2.8 eV | E(LUMO) = E(HOMO) + E₉ | The LUMO level is important for understanding electron affinity and designing charge transport pathways in electronic devices.[8] |

Note: These values are expert estimations based on structure-activity relationships within the 3-alkylthiophene and brominated aromatic compound classes. Actual experimental values may vary based on solvent, electrolyte, and scan rate conditions.

Electrochemical Polymerization: From Monomer to Functional Film

One of the most significant applications of 2-Bromo-3-nonylthiophene's electrochemical properties is its ability to undergo electropolymerization. By applying a sufficiently high anodic potential, the monomer can be oxidized to form a radical cation. These reactive intermediates then couple, eliminating protons and forming a conjugated polymer film, poly(3-nonylthiophene), directly onto the electrode surface.[9][10]

This process involves a series of redox steps. The initial oxidation of the monomer is followed by the oxidation and reduction (doping and de-doping) of the growing polymer film, which can be observed as increasing current in successive CV cycles.[11]

Mandatory Visualization: Electropolymerization Pathway

Caption: Standard workflow for cyclic voltammetry analysis.

Step-by-Step Methodology:

-

Electrode Preparation: Polish the working electrode surface to a mirror finish using alumina slurry on a polishing pad, sonicate in deionized water and then ethanol, and dry completely.

-

Solution Preparation: In a clean, dry electrochemical cell, prepare a solution of 0.1 M supporting electrolyte in the chosen anhydrous solvent.

-

Deaeration: Seal the cell and bubble dry nitrogen or argon gas through the solution for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution for the duration of the experiment.

-

Blank Voltammogram: Assemble the three electrodes in the cell. Run a cyclic voltammogram of the electrolyte solution alone in the desired potential window (e.g., 0 V to +1.8 V) to establish the background current and solvent window.

-

Analyte Measurement: Add a known concentration of 2-Bromo-3-nonylthiophene (to a final concentration of 1-5 mM) to the cell.

-

Data Acquisition: Record the cyclic voltammogram. Start from the open-circuit potential and scan towards positive potentials at a scan rate of 50-100 mV/s. An irreversible oxidation peak corresponding to the oxidation of the monomer should be observed. [12]7. Electropolymerization (Optional): To grow a polymer film, repeatedly cycle the potential between the resting potential and a potential just beyond the monomer oxidation peak (e.g., 0 V to +1.6 V). An increase in the redox wave currents with each cycle indicates successful polymer deposition. [10]8. Data Analysis: Determine the onset oxidation potential (Eₒₓ) by finding the intersection of the tangent to the rising oxidation wave and the tangent to the background current. Use this value to calculate the HOMO energy level.

Conclusion

2-Bromo-3-nonylthiophene is a highly versatile and synthetically crucial monomer in the field of organic electronics. Its electrochemical properties are defined by a balance between the electron-rich thiophene core, the solubilizing nonyl chain, and the electronically-modulating and synthetically-enabling bromo-substituent. The projected high oxidation potential and deep HOMO level suggest inherent stability, while its capacity for controlled chemical and electrochemical polymerization opens pathways to well-defined, high-performance poly(3-nonylthiophene) materials. The protocols and insights provided in this guide offer a robust framework for researchers to harness the full potential of this important molecular building block.

References

- Phase Transition-Governed Asymmetry in Poly(3-alkylthiophenes) Redox Kinetics: An Electrochemical Study.

- Electrochemical Bromination of Substituted Thiophenes in Batch and Continuous Flow. Chemistry – An Asian Journal.

- Cyclic voltammetry of thiophen-3-yl-acetic acid methyl ester.

- Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics. PubMed Central.

- Microelectrochemical Transistors Fabric

- A comprehensive review on poly(3-alkylthiophene)-based crystalline structures, protocols and electronic applications.

-

Determination of HOMO and LUMO of-[13][13]Phenyl C61-butyric Acid 3-ethylthiophene Ester and Poly (3-octyl-thiophene-2, 5-diyl) th. CORE.

- Brominated boron dipyrrins: synthesis, structure, spectral and electrochemical properties. Dalton Transactions.

- Synthesis of Conductive Polymers

- Electrochemical synthesis and characterization of a copolymer made from the 2-biphenyl-3-octylthiophene monomer.

- Determination of HOMO and LUMO Level of Polythiophene, Poly(3-Thiophene Acetic Acid), Polypyrrole and Chlorophyll via Cyclic Voltammetry Method.

- Thin Functional Polymer Films by Electropolymeriz

- Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains.

- Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC.

- Polymer Chain Shape of Poly(3-alkylthiophenes) in Solution Using Small-Angle Neutron Scattering.

- 2-Bromo-3-hexylthiophene 97%. Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Brominated boron dipyrrins: synthesis, structure, spectral and electrochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-Bromo-3-nonylthiophene in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 2-Bromo-3-nonylthiophene, a key building block in the development of organic electronic materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the principles governing its solubility and offers a robust framework for experimental determination.

Introduction: The Significance of Solubility in Material Science

2-Bromo-3-nonylthiophene is a substituted thiophene derivative with significant potential in the synthesis of conjugated polymers and other organic semiconductors. The long nonyl side chain is strategically incorporated to enhance solubility in common organic solvents, a critical factor for solution-based processing techniques like spin-coating and printing of organic electronic devices.[1] Understanding and predicting the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and the fabrication of high-performance electronic devices.

The solubility of a compound is governed by the interplay of intermolecular forces between the solute (2-Bromo-3-nonylthiophene) and the solvent. The principle of "like dissolves like" is a fundamental concept; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. 2-Bromo-3-nonylthiophene possesses both a polarizable aromatic thiophene ring with a bromine substituent and a large, non-polar nonyl chain. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of organic solvents.

Physicochemical Properties of 2-Bromo-3-nonylthiophene and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-Bromothiophene | C4H3BrS | 163.03 | Parent aromatic core, polarizable. Immiscible in water.[2][3] |

| 2-Bromo-3-methylthiophene | C5H5BrS | 177.06 | Short alkyl chain, likely limited solubility enhancement. |

| 2-Bromo-3-hexylthiophene | C10H15BrS | 247.19 | Moderate alkyl chain, noted for enhanced solubility and stability in organic electronics applications.[1][4] |

| 2-Bromo-3-nonylthiophene | C13H21BrS | 281.28 | Long nonyl chain, expected to significantly enhance solubility in non-polar and moderately polar organic solvents. |

The extended nonyl chain in 2-Bromo-3-nonylthiophene is the most significant structural feature influencing its solubility. This long hydrocarbon tail will dominate the molecule's overall character, making it highly soluble in non-polar and weakly polar organic solvents due to favorable van der Waals interactions.

Theoretical Framework for Predicting Solubility

The solubility of an organic compound can be qualitatively predicted by considering the following solvent properties:

-

Polarity: Solvents can be broadly classified as polar (e.g., alcohols, water), and non-polar (e.g., alkanes, toluene). 2-Bromo-3-nonylthiophene, with its large non-polar tail, is expected to be readily soluble in non-polar solvents.

-

Dielectric Constant (ε): This property reflects a solvent's ability to separate charges. Solvents with high dielectric constants are polar.

-

Hydrogen Bonding Capability: Solvents can be hydrogen bond donors (e.g., alcohols), hydrogen bond acceptors (e.g., ethers, ketones), or non-hydrogen bonding. The thiophene ring in 2-Bromo-3-nonylthiophene is a weak hydrogen bond acceptor.

Based on these principles, we can anticipate the following solubility trends for 2-Bromo-3-nonylthiophene:

-

High Solubility: In non-polar solvents like hexane, cyclohexane, and toluene, and in moderately polar solvents like chloroform, dichloromethane, and tetrahydrofuran (THF).

-

Moderate to Low Solubility: In more polar solvents like acetone and ethyl acetate.

-

Very Low to Insoluble: In highly polar, protic solvents like methanol, ethanol, and water.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, experimental determination is crucial. The following protocol provides a reliable method for determining the solubility of 2-Bromo-3-nonylthiophene in various organic solvents.

Materials and Equipment

-

2-Bromo-3-nonylthiophene (ensure high purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 2-Bromo-3-nonylthiophene.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Bromo-3-nonylthiophene to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to facilitate initial mixing.

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette. Take care not to disturb the solid pellet.

-

Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-calibrated UV-Vis spectrophotometer or HPLC. A calibration curve should be prepared using standard solutions of 2-Bromo-3-nonylthiophene of known concentrations.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted supernatant.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of 2-Bromo-3-nonylthiophene in the specific solvent at the chosen temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Dielectric Constant (ε) | Predicted Solubility | Experimentally Determined Solubility (g/L at 25°C) |

| n-Hexane | 0.1 | 1.88 | High | To be determined |

| Toluene | 2.4 | 2.38 | High | To be determined |

| Chloroform | 4.1 | 4.81 | High | To be determined |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | High | To be determined |

| Dichloromethane | 3.1 | 9.08 | High | To be determined |

| Acetone | 5.1 | 20.7 | Moderate | To be determined |

| Ethyl Acetate | 4.4 | 6.02 | Moderate | To be determined |

| Methanol | 5.1 | 32.7 | Very Low | To be determined |

| Water | 10.2 | 80.1 | Insoluble | To be determined |

The interpretation of these results will provide valuable insights into the optimal solvents for various applications, from synthesis and purification to the fabrication of organic electronic devices.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-3-nonylthiophene in organic solvents. While theoretical predictions offer a useful starting point, rigorous experimental validation is essential for accurate and reliable data. The provided protocol offers a robust methodology for researchers to generate this critical information.

Future work should focus on building a comprehensive database of solubility data for this and other important thiophene derivatives across a wider range of solvents and temperatures. Additionally, the use of computational models, such as those based on machine learning and thermodynamic principles, could be explored to develop predictive tools for solubility, accelerating materials discovery and process optimization.[5][6][7][8]

References

-

Wikipedia. (2023, December 1). 2-Bromothiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13851, 2-Bromothiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10960141, 2-Bromo-3-hexylthiophene. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Cambridge Open Engage. (2025, April 8). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

- 3. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-3-hexylthiophene | C10H15BrS | CID 10960141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]

- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

Thermal stability of 2-Bromo-3-nonylthiophene

An In-Depth Technical Guide to the Thermal Stability of 2-Bromo-3-nonylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-nonylthiophene is a critical intermediate in the synthesis of advanced organic electronic materials, particularly conductive polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The thermal stability of this monomer is a paramount concern, directly impacting its purification, storage, and polymerization, as well as the long-term operational stability of resulting devices. This guide provides a comprehensive technical overview of the thermal stability of 2-Bromo-3-nonylthiophene, synthesizing field-proven insights with established analytical protocols. We will explore the theoretical underpinnings of its degradation, present detailed methodologies for its empirical assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), propose likely degradation pathways, and outline essential safety protocols.

Introduction: The Imperative of Thermal Stability

The utility of 2-Bromo-3-nonylthiophene as a molecular building block is derived from its unique structure: a thiophene core for electronic activity, a bromine atom serving as a reactive site for polymerization (e.g., via Grignard metathesis or Stille coupling), and a nonyl side-chain to impart solubility and influence morphology.[1] However, the processing of this compound into functional materials often involves elevated temperatures during steps like distillation, melt-processing, or thin-film annealing.

Understanding the thermal stability profile is not merely an academic exercise; it is fundamental to:

-

Defining Safe Processing Windows: Establishing the maximum temperature the material can withstand without significant degradation is crucial for optimizing reaction yields and material purity.

-

Ensuring Storage Integrity: Some halogenated thiophenes exhibit limited shelf-life, with the potential for spontaneous oligomerization or decomposition even at ambient temperatures.[2][3]

-

Predicting Long-Term Device Performance: The thermal stability of the monomer can be a harbinger for the stability of the final polymer, which is critical for the lifetime of electronic devices operating under thermal stress.

This guide provides the scientific framework and practical methodologies to rigorously characterize the thermal limits of 2-Bromo-3-nonylthiophene.

Theoretical Foundations of Thermal Degradation

The thermal degradation of 2-Bromo-3-nonylthiophene is not a singular event but a complex interplay of reactions governed by the inherent bond strengths within the molecule. The primary points of vulnerability are the Carbon-Bromine (C-Br) bond on the thiophene ring and the Carbon-Carbon (C-C) bonds within the nonyl side-chain.

-

C-Br Bond Scission: The C(sp²)-Br bond is often the most thermally labile site in brominated aromatic compounds. Homolytic cleavage of this bond is a common initiation step, yielding a thienyl radical and a highly reactive bromine radical. This can trigger a cascade of radical-mediated side-reactions, including polymerization and hydrogen abstraction.[2]

-

Alkyl Side-Chain Degradation: Long alkyl chains, like the nonyl group, can undergo thermal degradation through random chain scission, forming smaller volatile fragments and radicals. Oxidation at the alpha-carbon of the alkyl chain is a known vulnerability in poly(3-alkylthiophenes), especially in the presence of oxygen.[4]

-

Intermolecular Reactions: The formation of reactive intermediates can lead to dimerization or uncontrolled oligomerization, a phenomenon observed in some reactive brominated thiophenes.[2][3] This can result in the formation of non-volatile, insoluble residues.

-

Elimination Reactions: The potential for elimination of hydrogen bromide (HBr) exists, particularly at higher temperatures, leading to the formation of unsaturated species.[5]

Experimental Assessment of Thermal Stability

A dual-pronged analytical approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of the material's thermal behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive technique for determining the onset temperature of decomposition (Td).

-

Instrument Preparation: Ensure the TGA microbalance is calibrated and the sample chamber is clean.

-

Crucible Selection: Use a clean, inert ceramic (e.g., alumina) or platinum crucible.

-

Sample Preparation: As 2-Bromo-3-nonylthiophene is a liquid, carefully pipette approximately 5-10 mg of the sample into the crucible. Ensure an accurate initial mass is recorded.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent thermo-oxidative degradation.[6]

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[7] A slower heating rate can provide better resolution of thermal events.

-

-

Data Acquisition: Record the sample mass and temperature throughout the experiment.

-

Analysis: Plot the percentage mass loss versus temperature. The onset decomposition temperature is typically determined as the temperature at which 5% mass loss occurs (Td5).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It identifies thermal events such as melting, crystallization, and decomposition (as endothermic or exothermic peaks) but does not measure mass loss directly.[8]

-

Instrument Preparation: Calibrate the DSC instrument with a known standard (e.g., indium).

-

Crucible Selection: Use hermetically sealed aluminum crucibles to prevent the volatile liquid sample from evaporating before decomposition. This is a critical step for obtaining accurate data for liquids.

-

Sample Preparation: Pipette 2-5 mg of the sample into the crucible and hermetically seal it. Prepare an empty, sealed crucible to serve as the reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -20 °C) and hold for 5 minutes.

-

Ramp the temperature from -20 °C to 400 °C at a heating rate of 10 °C/min. The upper-temperature limit should be below the major decomposition region identified by TGA to avoid fouling the DSC cell.

-

-

Data Acquisition: Record the differential heat flow versus temperature.

-

Analysis: Analyze the thermogram for endothermic or exothermic peaks that may correspond to phase transitions or decomposition events.

Workflow for Thermal Analysis

Caption: Experimental workflow for TGA and DSC analysis.

Data Presentation and Interpretation

While specific data for 2-Bromo-3-nonylthiophene is not publicly available, the following table presents illustrative data based on expectations for similar halogenated alkylthiophenes.

| Parameter | Technique | Illustrative Value | Interpretation |

| Td5 (Onset Temp.) | TGA | ~ 220 - 250 °C | The temperature at which 5% mass loss occurs, indicating the start of significant thermal decomposition. |

| Major Mass Loss | TGA | 250 - 350 °C | The primary temperature range where the bulk of the material decomposes into volatile byproducts. |

| Residual Mass @ 600°C | TGA | < 5% | A low residual mass suggests decomposition into primarily volatile products with minimal char formation. |

| Decomposition Peak | DSC | Broad Exotherm ~260 °C | An exothermic peak coupled with mass loss often indicates energetic decomposition or polymerization reactions. |

Key Insight: The onset of decomposition is expected to be well above typical solution-based reaction temperatures but could be approached during high-temperature distillation or annealing, necessitating careful temperature control.

Proposed Thermal Degradation Pathways

Under inert conditions, the thermal degradation of 2-Bromo-3-nonylthiophene likely proceeds through a free-radical mechanism initiated by the cleavage of the weakest bond.

Caption: Proposed free-radical degradation pathway.

-

Initiation: The process begins with the homolytic cleavage of the C-Br bond, which is energetically favored over C-S or C-C bond cleavage within the aromatic ring.

-

Propagation: The resulting bromine radical (Br•) is highly reactive and can abstract a hydrogen atom from the nonyl side chain, forming HBr and a carbon-centered radical on the alkyl chain. This alkyl radical can then undergo β-scission, breaking down the nonyl chain into smaller, more volatile alkenes and new radical species.

-

Termination: The reaction ceases when radicals combine to form stable molecules, which can include dimers, oligomers (contributing to residue), or smaller volatile compounds.

Mandatory Safety Protocols

Handling 2-Bromo-3-nonylthiophene and its decomposition products requires stringent safety measures.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat. Halogenated organic compounds can be absorbed through the skin.[9][10]

-

Ventilation: All handling and thermal analysis must be conducted in a well-ventilated fume hood. The thermal decomposition of this compound will likely produce toxic and corrosive vapors, such as HBr.[11]

-

Spill Management: Have appropriate spill kits available for organic solvents. Absorb spills with an inert material like vermiculite or sand and dispose of as hazardous waste.[12]

-

Storage: Store the compound in a cool, dry, dark place away from oxidizing agents, as recommended for similar reactive thiophenes.[13][14] Some brominated thiophenes are known to be unstable and should be stored at reduced temperatures.[2]

Conclusion

While 2-Bromo-3-nonylthiophene is an indispensable monomer for organic electronics, its thermal stability is a finite characteristic that must be respected during its handling, purification, and processing. This guide establishes that its primary degradation is likely initiated by C-Br bond scission, followed by radical-induced decomposition of the nonyl side chain, with an anticipated onset of decomposition in the 220-250 °C range under inert conditions. Rigorous empirical evaluation using the TGA and DSC protocols outlined herein is essential for any researcher or developer to establish safe operational parameters and ensure the synthesis of high-purity, high-performance materials. Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the compound and its potential decomposition products.

References

- Gustafsson, G., et al. (1994). Thermooxidative degradation of poly(3-alkyltirophenes). International Conference on Science and Technology of Synthetic Metals. [Link to be provided when available]

-

Blanco, J. M., et al. (2017). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Journal of Hazardous Materials, 337, 13-20. [Link]

-

Nakamura, S., et al. (2015). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. Journal of Physical Chemistry A, 119(44), 10967-10978. [Link]

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

-

Colorado College. (2016). Organic Chemistry Laboratory Safety. [Link]

- [Reference intentionally left blank]

- [Reference intentionally left blank]

-

Milliken Chemical. (n.d.). The Versatility of 2-Bromo-3-hexylthiophene in Material Science Innovations. [Link]

-

University of Washington. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Molecular Analysis Facility. [Link]

-

Stockholm University. (2022). General Safety Framework of the Department of Organic Chemistry. [Link]

-

LibreTexts. (2020). Safety - Chemistry LibreTexts. [Link]

- [Reference intentionally left blank]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. [Link]

-

LibreTexts. (2022). Thermal Analysis. [Link]

- [Reference intentionally left blank]

-

The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]

-

Angene Chemical. (2021). Safety Data Sheet for 2-Bromo-3-methylthiophene. [Link]

-

Tsuchiya, Y., et al. (2020). Autopolymerization of 2-bromo-3-methoxythiophene, analysis of reaction products and estimation of polymer structure. Polymer Journal, 52, 1077–1085. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

-

Gschwander, S., et al. (2018). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Materials, 11(4), 568. [Link]

Sources

- 1. csub.edu [csub.edu]

- 2. riken.repo.nii.ac.jp [riken.repo.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. derthon.com [derthon.com]

- 5. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. coloradocollege.edu [coloradocollege.edu]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. fishersci.com [fishersci.com]

- 14. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Regioisomers of Brominated 3-Nonylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-alkylthiophenes) (P3ATs) are a pivotal class of conducting polymers, extensively researched for their applications in organic electronics, including organic field-effect transistors (OFETs), solar cells, and sensors.[1] The solubility and processability of these polymers are enhanced by the presence of alkyl side chains, with the length and branching of the chain influencing the material's properties.[2] 3-Nonylthiophene, with its nine-carbon alkyl side chain, is a common monomer used in the synthesis of P3ATs.

The precise control over the regiochemistry of bromination on the 3-nonylthiophene ring is paramount for the subsequent polymerization and ultimately dictates the performance of the resulting polymer.[3] Different regioisomers of brominated 3-nonylthiophene serve as key building blocks in various polymerization techniques, such as Grignard Metathesis (GRIM) polymerization and Direct (Hetero)arylation Polymerization (DArP), to produce regioregular polymers with desired electronic and optical properties.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and mechanistic underpinnings of the key regioisomers of brominated 3-nonylthiophene.

The Mechanism of Electrophilic Bromination of 3-Alkylthiophenes

The bromination of 3-alkylthiophenes is a classic example of an electrophilic aromatic substitution reaction.[5] The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The alkyl group at the 3-position is an electron-donating group, which further activates the ring towards electrophilic substitution and directs the incoming electrophile to specific positions.

The generally accepted mechanism involves the generation of a bromine cation (Br+) or a polarized bromine molecule which then attacks the thiophene ring.[6] The reaction proceeds through a positively charged intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity.[7]

The directing effect of the 3-nonyl group favors substitution at the 2- and 5-positions (the alpha positions adjacent to the sulfur atom), which are electronically and sterically more accessible. The 2-position is generally the most reactive site.[8] By carefully controlling the reaction conditions, such as the brominating agent, solvent, and temperature, it is possible to selectively synthesize different regioisomers.

Key Regioisomers and Their Synthesis

The most synthetically important regioisomers of brominated 3-nonylthiophene are 2-bromo-3-nonylthiophene, 5-bromo-3-nonylthiophene, and 2,5-dibromo-3-nonylthiophene. The selective synthesis of each isomer is crucial for controlling the connectivity of the polymer backbone.

2-Bromo-3-nonylthiophene

This monosubstituted isomer is a key monomer for certain types of polymerization reactions.

Synthetic Protocol: Monobromination with N-Bromosuccinimide (NBS)

A highly regioselective method for the synthesis of 2-bromo-3-alkylthiophenes involves the use of N-bromosuccinimide (NBS) as the brominating agent.[4][8]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nonylthiophene in a 1:1 mixture of acetic acid and chloroform.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of one equivalent of NBS in the same solvent mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the selective formation of the monobrominated product.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 2-bromo-3-nonylthiophene.[4]

2,5-Dibromo-3-nonylthiophene

This disubstituted isomer is the most common monomer for the synthesis of regioregular head-to-tail poly(3-nonylthiophene) via GRIM polymerization.[4][9]

Synthetic Protocol: Dibromination with N-Bromosuccinimide (NBS)

The synthesis of 2,5-dibromo-3-nonylthiophene is achieved by using an excess of the brominating agent.[4]

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 3-nonylthiophene in a 1:1 mixture of acetic acid and chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add 2.2 equivalents of NBS to the solution in portions, while monitoring the temperature.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours to ensure complete dibromination.[4]

-

Work-up and Purification: The work-up and purification steps are similar to those for the monobromination, involving extraction, washing, drying, and purification by vacuum distillation to obtain the pure 2,5-dibromo-3-nonylthiophene.[4] The increased temperature can significantly increase the reaction rate.[10]

4-Bromo-3-nonylthiophene

While less common, the synthesis of 4-bromo-3-nonylthiophene can be achieved through a multi-step process involving directed lithiation.

Synthetic Protocol: Multi-step Synthesis via Lithiation

This approach offers a high degree of regioselectivity for substitution at the 4-position. A similar multi-step synthesis has been reported for a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.[11][12] A general strategy for 4-bromo-3-nonylthiophene would involve protecting the more reactive 2- and 5-positions or using a directing group to facilitate lithiation at the 4-position, followed by quenching with a bromine source. A method to selectively control the bromination position of 3-alkylthiophenes using n-butyllithium (n-BuLi) at low temperatures has been patented.[13]

Characterization of Regioisomers

The unambiguous identification of the different regioisomers is crucial. The primary techniques used for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the different isomers based on the chemical shifts and coupling constants of the protons on the thiophene ring.

| Regioisomer | Expected ¹H NMR Signals for Thiophene Protons |

| 2-Bromo-3-nonylthiophene | Two doublets in the aromatic region, corresponding to the protons at the 4- and 5-positions. |

| 5-Bromo-3-nonylthiophene | Two doublets in the aromatic region, corresponding to the protons at the 2- and 4-positions. |

| 2,5-Dibromo-3-nonylthiophene | A singlet in the aromatic region, corresponding to the proton at the 4-position. |

| 4-Bromo-3-nonylthiophene | Two singlets in the aromatic region, corresponding to the protons at the 2- and 5-positions. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized isomers and to confirm their molecular weight.[14] The fragmentation patterns in the mass spectra can also provide structural information, although distinguishing between regioisomers based on mass spectra alone can be challenging.[15]

The Impact of Regioselectivity on Polymer Properties